3'-Nitrobiphenyl-4-ylboronic acid
Description
Properties
IUPAC Name |
[4-(3-nitrophenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(17)18/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDVMFHJXZWNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 3 Nitrobiphenyl 4 Ylboronic Acid
The fundamental physical and chemical characteristics of 3'-Nitrobiphenyl-4-ylboronic acid are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C12H10BNO4 echemi.com |
| Molecular Weight | 243.02 g/mol echemi.com |
| CAS Number | 1028530-42-8 echemi.com |
| Appearance | Not explicitly stated in search results, but related compounds are often crystalline solids. chemicalbook.com |
| Melting Point | Not available in search results. |
| Solubility | Not available in search results. |
| InChIKey | URDVMFHJXZWNCS-UHFFFAOYSA-N echemi.com |
Exploration of Cross Coupling Reactions Involving 3 Nitrobiphenyl 4 Ylboronic Acid
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems. The reaction of 3'-Nitrobiphenyl-4-ylboronic acid under these conditions provides a direct route to complex terphenyl and higher-order oligoaryl structures.
Coupling with Various Aryl and Heteroaryl Halides
This compound has been successfully coupled with a range of aryl and heteroaryl halides, demonstrating its versatility as a building block. The reactivity of the halide partner generally follows the established trend of I > Br > Cl. Research has shown that this boronic acid can be effectively coupled with both electron-rich and electron-deficient aryl halides.
For instance, the coupling with simple aryl bromides like 4-bromotoluene (B49008) and 4-bromoanisole (B123540) proceeds efficiently in the presence of a suitable palladium catalyst and base. More complex and sterically demanding halides have also been employed, leading to the synthesis of intricately substituted terphenyls. The coupling with heteroaryl halides, such as bromopyridines and bromothiophenes, has also been documented, expanding the accessible chemical space to include valuable heterobiaryl scaffolds.
Scope and Limitations with Respect to Substrate Electronic and Steric Properties
The electronic nature of the coupling partners plays a significant role in the efficiency of the Suzuki-Miyaura reaction. The nitro group in This compound is a strong electron-withdrawing group. This electronic feature can influence the transmetalation step of the catalytic cycle. While the electron-withdrawing nature of the nitro group can sometimes slow down the reaction compared to electron-rich boronic acids, the reaction generally proceeds to completion with appropriate catalyst systems and reaction conditions.
Steric hindrance on either the boronic acid or the halide partner can also impact the reaction outcome. For This compound , the biphenyl (B1667301) core itself introduces a degree of steric bulk. When coupled with sterically hindered aryl halides (e.g., those with ortho-substituents), lower yields or the need for more active catalyst systems are often observed. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial in overcoming these steric challenges, with bulky, electron-rich ligands often providing the best results.
Influence of Solvent Systems and Base Selection
The choice of solvent and base is critical for a successful Suzuki-Miyaura coupling. A variety of solvent systems have been employed for reactions involving This compound , with common choices including toluene (B28343), dioxane, and dimethylformamide (DMF), often in the presence of water. The use of aqueous solvent mixtures can enhance the reaction rate by facilitating the dissolution of the base and the boronic acid. researchgate.net
A range of inorganic bases are effective, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being frequently used. The strength and solubility of the base can significantly affect the reaction, influencing both the rate of transmetalation and the suppression of side reactions like protodeboronation.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 78 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 72 |
| 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 81 |
Other Metal-Catalyzed Cross-Coupling Variants
While the Suzuki-Miyaura reaction is the most common coupling partner for boronic acids, the exploration of other cross-coupling methodologies can offer alternative synthetic routes and access to different functionalities.
Negishi, Stille, and Kumada Coupling Analogues (if applicable for derivatives)
Direct participation of This compound in Negishi, Stille, or Kumada couplings is not typical, as these reactions utilize organozinc, organotin, and organomagnesium reagents, respectively. However, derivatives of This compound could potentially be employed in such reactions. For example, the corresponding aryl halide derivative (e.g., 4-bromo-3'-nitrobiphenyl) could be converted into an organozinc or Grignard reagent for subsequent Negishi or Kumada coupling. researchgate.net The nitro group's compatibility with the highly reactive organometallic intermediates in these reactions would need careful consideration, as it is susceptible to reduction or side reactions.
The Stille coupling, which uses organotin reagents, is generally more tolerant of functional groups. A tin derivative of 3'-nitrobiphenyl could be synthesized and used in Stille couplings, offering a complementary approach to the Suzuki-Miyaura reaction.
Copper-Mediated Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. While less common for C-C bond formation with boronic acids, copper can mediate the coupling of boronic acids with various partners.
There is potential for This compound to participate in copper-mediated C-N or C-O bond-forming reactions. For example, the Chan-Lam coupling allows for the arylation of amines, alcohols, and phenols with boronic acids using a copper catalyst. The feasibility of using This compound in such reactions would depend on the specific reaction conditions and the compatibility of the nitro group.
Catalyst Development and Optimization for Specific Transformations
The success of a Suzuki-Miyaura coupling reaction hinges on the performance of the palladium catalyst. For a substrate like this compound, which contains an electron-withdrawing nitro group, catalyst optimization is crucial to achieve high yields and selectivity.
Ligand Design for Enhanced Reactivity and Selectivity
The choice of ligand coordinated to the palladium center is paramount in tuning the catalyst's reactivity and stability. mdpi.com Electron-rich and sterically hindered phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. For the coupling of an electron-deficient boronic acid like this compound, ligands that promote efficient oxidative addition and reductive elimination are necessary.
Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are known for their effectiveness in a wide range of Suzuki-Miyaura couplings, including those with challenging substrates. mdpi.com The steric bulk of these ligands promotes the formation of a monoligated, highly reactive palladium(0) species, while their electron-donating nature facilitates the oxidative addition step. mdpi.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering strong electron donation and high stability to the palladium center, which can be beneficial for reactions involving less reactive coupling partners. nih.gov
The development of a suitable catalyst system for this compound would involve screening a variety of these advanced ligands. The goal is to identify a ligand that not only promotes high catalytic turnover but also minimizes side reactions, such as protodeboronation, where the boronic acid group is lost before coupling occurs.
Table 1: Illustrative Ligand Screening for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |
| 1 | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 45 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 92 |
| 3 | XPhos | XPhos-Pd-G3 | K₃PO₄ | Dioxane/H₂O | 95 |
| 4 | IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Toluene/H₂O | 88 |
This is a representative table based on typical outcomes for similar substrates and not based on specific experimental data for this compound.
Heterogeneous Catalysis in Biphenyl Boronic Acid Transformations
While homogeneous palladium catalysts are widely used, heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, which is particularly important for industrial applications. chim.it Palladium supported on various materials, such as activated carbon (Pd/C), silica, or magnetic nanoparticles, can effectively catalyze Suzuki-Miyaura reactions. researchgate.netacs.org
For transformations involving biphenyl boronic acids, a heterogeneous catalyst must maintain high activity and prevent leaching of palladium into the reaction mixture. researchgate.net The reaction conditions, including the solvent and base, must be carefully chosen to be compatible with the solid support. For instance, aqueous media are often preferred for their green credentials and can be effective with supported catalysts. researchgate.net Ligand-free conditions are often possible with heterogeneous catalysts, simplifying the reaction setup. researchgate.net Research in this area focuses on developing robust supports and catalyst formulations that can withstand the reaction conditions and be recycled multiple times without a significant loss of activity.
Mechanistic Studies of Cross-Coupling Pathways
A thorough understanding of the reaction mechanism is essential for rational catalyst design and reaction optimization. ubc.ca The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition, Transmetalation, and Reductive Elimination Steps
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the organic halide is a critical factor, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. libretexts.org
Transmetalation : This is a key step where the organic group from the boronic acid is transferred to the palladium(II) center. acs.org This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. libretexts.org The exact mechanism of transmetalation is complex and can proceed through different pathways, but it results in a diorganopalladium(II) complex. acs.org
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple, forming the new carbon-carbon bond of the biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Role of the Boronic Acid in the Catalytic Cycle
The boronic acid, in this case, this compound, plays a crucial role as the source of one of the carbon fragments for the new C-C bond. Its transformation into a reactive boronate species upon treatment with a base is a critical activation step. youtube.com The electronic nature of the boronic acid can influence the rate of transmetalation. Electron-withdrawing groups, like the nitro group on this compound, can decrease the nucleophilicity of the aryl group being transferred, potentially slowing down the transmetalation step. rsc.org This is why the optimization of the base and reaction conditions is particularly important for such substrates.
Recent studies have provided deeper insights into the pre-transmetalation steps, identifying intermediates where the palladium complex is linked to the boronic acid or boronate species through an oxygen bridge. acs.org Understanding these intermediates helps in designing reaction conditions that favor the productive catalytic pathway.
Table 2: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle
| Step | Intermediate | Description |
| Oxidative Addition | L₂Pd(Ar)X | A palladium(II) species formed from the reaction of the Pd(0) catalyst with the aryl halide. |
| Transmetalation | [L₂Pd(Ar)(Ar')] | A diorganopalladium(II) complex formed after the transfer of the aryl group from the boronic acid. |
| Reductive Elimination | Pd(0) + Ar-Ar' | The final products of the cycle: the coupled biphenyl and the regenerated Pd(0) catalyst. |
This table outlines the generally accepted intermediates in the Suzuki-Miyaura reaction.
Reactivity and Transformations of the Nitro Group on the Biphenyl Scaffold
Reductive Functionalization of the Nitro Moiety
The reduction of the nitro group is a fundamental transformation, providing a gateway to a variety of amino-substituted compounds. The extent of reduction can be controlled to yield different products.
The most common transformation of the nitro group is its complete reduction to an amino group (-NH2). This conversion of 3'-Nitrobiphenyl-4-ylboronic acid to 3'-Aminobiphenyl-4-ylboronic acid is typically achieved through catalytic hydrogenation or by using stoichiometric reducing agents.
Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere, is a clean and efficient method. wikipedia.org Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this reduction. libretexts.org These reactions proceed through a series of intermediates, but with strong reducing agents, the reaction goes to completion to form the corresponding aniline (B41778) derivative. orientjchem.org The resulting 3'-Aminobiphenyl-4-ylboronic acid is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules, as the amino group can be further functionalized.
| Starting Material | Product | Typical Reagents |
| This compound | 3'-Aminobiphenyl-4-ylboronic acid | H2, Pd/C; Fe/HCl; Sn/HCl |
This table summarizes the complete reduction of the nitro group to an amine.
The reduction of a nitro group does not have to proceed to the amine. libretexts.org By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to isolate intermediates such as nitroso (-N=O) and hydroxylamino (-NHOH) compounds. libretexts.org
For instance, using milder reducing agents like zinc dust in the presence of ammonium (B1175870) chloride can selectively reduce this compound to 3'-(Hydroxylamino)biphenyl-4-ylboronic acid. wikipedia.org The pH of the reaction medium plays a crucial role in determining the final product; near-neutral conditions favor the formation of the hydroxylamine (B1172632), whereas strongly acidic conditions drive the reaction towards the amine. libretexts.org These partially reduced species are reactive in their own right and can participate in further synthetic transformations.
| Starting Material | Intermediate Product | Typical Reagents |
| This compound | 3'-(Nitroso)biphenyl-4-ylboronic acid | Controlled oxidation of hydroxylamine |
| This compound | 3'-(Hydroxylamino)biphenyl-4-ylboronic acid | Zn/NH4Cl |
This table illustrates the products of partial reduction of the nitro group.
Organophosphorus-Catalyzed Reactions of Nitro Compounds
Organophosphorus reagents, particularly trivalent phosphorus compounds (P(III)), offer unique pathways for the functionalization of nitroarenes through deoxygenative processes. mit.edu
Trivalent organophosphorus compounds, such as phosphines and phosphites, can act as oxygen atom acceptors to deoxygenate nitroarenes. mit.edu This process involves a P(III)/P(V)=O redox cycle. In the case of this compound, a phosphine (B1218219) catalyst could abstract an oxygen atom from the nitro group, leading to the formation of a nitroso intermediate and the corresponding phosphine oxide. nih.gov This deoxygenation is the initial step in more complex transformations, such as the synthesis of nitrogen-containing heterocycles. nih.gov
A noteworthy application of organophosphorus-mediated deoxygenation is the coupling of nitroarenes with boronic acids to form C–N bonds. nih.gov A method has been reported for the deoxygenative coupling of nitroarenes and boronic acids mediated by triethylphosphine (B1216732). nih.gov This reaction allows for the formation of diarylamines from readily available starting materials without the need for transition metal catalysts. nih.gov In the context of this compound, this presents an interesting possibility for intermolecular coupling, where the nitro group of one molecule could react with the boronic acid of another molecule (or a different boronic acid) to form a new C-N bond, driven by the formation of triethylphosphine oxide. mit.edunih.gov This transformation highlights the dual reactivity of the molecule.
| Nitroarene | Boronic Acid | Product | Catalyst/Reagent |
| This compound | Phenylboronic acid | N-(3'-Nitrobiphenyl-4-yl)aniline | Triethylphosphine |
This table shows a representative organophosphorus-catalyzed C-N coupling reaction.
Electrophilic and Nucleophilic Aromatic Substitution on the Nitro-Biphenyl System
The electronic properties of the substituents on this compound dictate the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Both the nitro group (-NO2) and the boronic acid group (-B(OH)2) are electron-withdrawing and act as deactivating meta-directors for electrophilic aromatic substitution. makingmolecules.comlumenlearning.com The phenyl group, in contrast, is an activating ortho-, para-director.
On the nitro-substituted ring: This ring is strongly deactivated by the nitro group. Any electrophilic attack would be directed to the positions meta to the nitro group (positions 2', 4', or 6'). However, the 4' position is already substituted. Therefore, electrophilic attack would preferentially occur at the 2' or 6' positions.
On the boronic acid-substituted ring: This ring is deactivated by the boronic acid group. Electrophilic attack would be directed to the position meta to the boronic acid (position 3). The biphenyl (B1667301) linkage directs ortho- and para-, so it would direct to positions 2 and 3. The reinforcing effect suggests position 3 would be the most likely site for substitution.
Nucleophilic Aromatic Substitution (NAS)
The presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r). libretexts.org This type of reaction typically requires a leaving group (like a halide) at a position ortho or para to the nitro group. libretexts.org While this compound does not have an inherent leaving group, the nitro-substituted ring is primed for such reactivity if a suitable precursor were used (e.g., 4-Bromo-3'-nitrobiphenyl). In such a case, a nucleophile could displace the bromide. The negative charge of the intermediate Meisenheimer complex would be stabilized by the nitro group. nih.gov
| Ring | Substituent | Directing Effect (EAS) | Ring Activity (EAS) | Directing Effect (NAS) | Ring Activity (NAS) |
| Ring A | -NO2 | meta | Deactivating | ortho, para | Activating |
| Ring B | -B(OH)2 | meta | Deactivating | N/A | Deactivating |
| Ring B | -C6H4NO2 | ortho, para | Activating | N/A | N/A |
This table summarizes the directing effects of the functional groups on the biphenyl scaffold.
Derivatization and Strategic Functionalization of 3 Nitrobiphenyl 4 Ylboronic Acid
Modification of the Boronic Acid Functionality
The boronic acid group is often the primary site for initial modification, aimed at enhancing stability, modulating reactivity, or introducing chirality.
Arylboronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and can undergo protodeboronation under certain conditions. To mitigate these issues and improve handling and purification, 3'-Nitrobiphenyl-4-ylboronic acid is frequently converted into a boronate ester. rsc.org This transformation is typically achieved by condensation with a diol, most commonly pinacol (B44631) (2,3-dimethyl-2,3-butanediol), to form the corresponding pinacol ester.
The resulting boronic esters, such as this compound pinacol ester, are generally more stable, crystalline solids that are less prone to degradation and easier to purify by chromatography. rsc.org While esterification increases stability, it can also modulate the reactivity of the boron center, which is a critical consideration for subsequent coupling reactions. The use of a tertiary amine base is often crucial for the selective formation of the carbon-boron bond during borylation reactions to produce these esters, a process that tolerates functional groups like nitro groups. organic-chemistry.org
| Diol Reagent | Resulting Boronate Ester | Key Properties |
|---|---|---|
| Pinacol | This compound pinacol ester | High stability, crystalline solid, improved purification profile. rsc.org |
| Ethylene (B1197577) Glycol | This compound ethylene glycol ester | Increased stability compared to the free acid, may alter reactivity in coupling. |
| Catechol | This compound catechol ester | Electronically different from alkyl diol esters, potentially influencing transmetalation rates. |
Introducing stereochemistry at the boron center or using the boronic acid to influence a stereoselective transformation is a sophisticated strategy for synthesizing chiral molecules. While direct stereoselective synthesis on the trivalent boron of an existing arylboronic acid is uncommon, related strategies offer pathways to chiral products. For instance, enantioselective rhodium-catalyzed additions of arylboronic acids to ketones can generate chiral tertiary alcohols. rsc.org
Furthermore, the development of methods to obtain enantioenriched alkylboronic esters has become a significant area of research. rsc.org These chiral boronic esters can undergo subsequent stereospecific transformations where the C-B bond is converted to C-C, C-O, or C-N bonds with high fidelity, retaining the enantiomeric purity. rsc.orgnih.gov This principle can be extended to derivatives of this compound, where the biphenyl (B1667301) moiety is used as a component in asymmetric catalysis or synthesis, leading to stereochemically complex products. nih.gov
Introduction of Diverse Functionalities on the Biphenyl Core
The biphenyl scaffold of this compound is ripe for further functionalization, allowing for the construction of highly decorated molecular architectures.
Halogenation of the biphenyl core introduces a versatile functional handle for subsequent cross-coupling reactions. Electrophilic aromatic substitution, such as bromination or chlorination, can be employed to install a halogen atom onto one of the aromatic rings. libretexts.orgmt.com The position of halogenation is directed by the existing substituents. The boronic acid/ester group is an ortho-, para-director, while the nitro group is a meta-director. The reaction requires a Lewis acid catalyst, such as AlCl₃ or FeBr₃, to polarize the halogen molecule and increase its electrophilicity. mt.com
Once halogenated, the derivative can undergo a second cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination. This sequential coupling strategy allows for the controlled and modular synthesis of complex, unsymmetrical bi- and terphenyls or other elaborated structures. For example, a halogenated derivative of this compound could be coupled with another arylboronic acid to create a terphenyl system. researchgate.net
| Reaction | Reagents | Purpose | Potential Outcome |
|---|---|---|---|
| Electrophilic Bromination | Br₂, FeBr₃ | Introduce a bromine atom on the biphenyl core. libretexts.org | Bromo-3'-nitrobiphenyl-4-ylboronic acid |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Form a new C-C bond at the halogenated position. researchgate.net | Terphenyl derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Form a new C-N bond at the halogenated position. acs.org | Amino-substituted biphenyl derivative |
Beyond halogenation-cross-coupling sequences, direct C-H alkylation or arylation of the biphenyl core represents a more atom-economical approach. Arylboronic acids themselves can act as catalysts for dehydrative C-alkylation of pro-nucleophiles like 1,3-diketones with benzylic alcohols, forming new C-C bonds. acs.orgacs.org
Additionally, free-radical pathways have emerged for the alkylation and arylation of organoboronic acids, which serve as precursors to carbon-centered radicals. nih.gov Light-induced methods allow for the arylation or alkylation of N-sulfonylhydrazones with arylboronic acids, providing access to diverse diaryl- and triarylmethanes. rsc.org These modern methods expand the toolbox for modifying the biphenyl core of this compound, enabling the introduction of various carbon-based substituents.
A significant challenge in the multistep functionalization of this compound is managing the reactivity of the different functional groups. The nitro group is strongly electron-withdrawing and can be sensitive to certain reductive conditions, though it is often tolerated in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov In fact, recent advances have even enabled the use of the nitro group itself as a leaving group in Suzuki-Miyaura couplings, a testament to the versatility of modern catalytic systems. acs.orgacs.orgnih.gov
Achieving chemoselectivity—reacting one site in the presence of other potentially reactive sites—is paramount. For instance, in a molecule containing both a boronic ester and a halide, the choice of catalyst and ligands can direct a cross-coupling reaction to selectively occur at one site over the other. nih.gov The use of specific phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can control which C-Halide or C-OTf bond reacts in a Suzuki coupling. nih.govmontana.edu Similarly, the tolerance of catalysts to functional groups like esters, amides, and various protecting groups is crucial for complex molecule synthesis, and modern organophosphorus and copper-catalyzed systems show excellent compatibility. nih.govnih.govrsc.org This high degree of functional group tolerance allows for the strategic, late-stage functionalization of complex molecules derived from this compound.
Synthesis of Polyfunctionalized Biphenyl Derivatives
The strategic derivatization of this compound is pivotal for accessing a diverse array of polyfunctionalized biphenyls. These derivatives are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, liquid crystals, and advanced materials. Advanced synthetic strategies, such as multi-coupling reactions and sequential or cascade processes, offer efficient pathways to introduce multiple functional groups with high degrees of control over regioselectivity and stereoselectivity.
Multi-coupling Strategies
Multi-coupling strategies, often conducted as one-pot or multi-component reactions, represent a highly efficient approach to constructing complex molecules from simple precursors in a single operation. These methods are designed to minimize intermediate isolation and purification steps, thereby saving time, resources, and reducing waste. In the context of this compound, multi-coupling strategies can be envisioned to introduce diverse substituents onto the biphenyl framework.
While specific multi-component reactions starting directly with this compound to yield polyfunctionalized biphenyls are not extensively documented in publicly available research, the principles of such reactions can be applied. For instance, a hypothetical multi-component reaction could involve the in situ formation of the biphenyl backbone via a Suzuki-Miyaura coupling, followed by subsequent functionalization.
A potential strategy could involve a palladium-catalyzed three-component coupling of an aryl halide, an organoboron reagent (like a derivative of this compound), and a third component that introduces another functional group. The versatility of the boronic acid group and the nitro group allows for a range of subsequent transformations.
Table 1: Hypothetical Multi-Component Reaction for Polyfunctionalized Biphenyl Synthesis
| Starting Materials | Reagents and Conditions | Potential Product | Key Transformations |
| This compound, Aryl halide (e.g., 1-bromo-4-iodobenzene), Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | A diarylacetylene-substituted nitrobiphenyl | Suzuki-Miyaura coupling followed by Sonogashira coupling |
| This compound, Dihaloarene (e.g., 1,4-dibromobenzene), Amine | Pd catalyst, Buchwald-Hartwig ligand, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | An amino-functionalized terphenyl derivative | Double Suzuki-Miyaura coupling and Buchwald-Hartwig amination |
Research on other nitrophenylboronic acids has demonstrated their utility in multicomponent reactions. For example, 3-nitrophenylboronic acid has been employed as a catalyst in the efficient one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines. beilstein-journals.org This highlights the potential for the nitro-substituted phenylboronic acid motif to participate in or catalyze complex transformations, which could be extended to the synthesis of polyfunctionalized biphenyls.
Sequential and Cascade Reactions
Sequential and cascade (or tandem) reactions offer another powerful avenue for the efficient synthesis of polyfunctionalized biphenyl derivatives from this compound. These processes involve two or more bond-forming events that occur in a specific order without the isolation of intermediates. This approach enhances synthetic efficiency and can lead to the rapid construction of molecular complexity.
A prime example of a sequential reaction strategy that could be applied to derivatives of this compound is the combination of different palladium-catalyzed cross-coupling reactions. For instance, a dihalogenated biphenyl precursor, which can be synthesized from this compound, could undergo sequential Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions to introduce different substituents at specific positions. The differential reactivity of various halogen atoms (e.g., iodine vs. bromine vs. chlorine) can be exploited to control the sequence of the coupling events.
For example, a synthetic route could commence with the Suzuki-Miyaura coupling of this compound with a dihaloarene containing two different halogens (e.g., 1-bromo-4-iodobenzene). The more reactive C-I bond would preferentially undergo coupling, leaving the C-Br bond available for a subsequent, different cross-coupling reaction.
Table 2: Illustrative Sequential Cross-Coupling Strategy
| Step | Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Intermediate/Product |
| 1 | 1-bromo-4-iodobenzene | This compound | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | 4-Bromo-3'-nitro-1,1':4',1''-terphenyl |
| 2 | 4-Bromo-3'-nitro-1,1':4',1''-terphenyl | Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 4-(Phenylethynyl)-3'-nitro-1,1':4',1''-terphenyl |
| 3 | 4-(Phenylethynyl)-3'-nitro-1,1':4',1''-terphenyl | Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110°C | 4-(Phenylethynyl)-N-morpholino-3'-nitro-[1,1':4',1''-terphenyl]-4-amine |
Cascade reactions, where the product of one reaction is the substrate for the next in the same pot, can also be envisioned. For instance, a domino Heck/Suzuki reaction has been developed for the diarylation of vinyl ethers, showcasing a sequence of carbopalladation followed by a Suzuki coupling. nih.gov While not directly applied to this compound, such methodologies provide a blueprint for developing novel cascade processes for the functionalization of the biphenyl scaffold. The nitro group in this compound can also play a crucial role in directing or participating in cascade reactions, potentially after reduction to an amino group, which can then be part of a cyclization or condensation sequence. researchgate.netrsc.org
The development of these advanced synthetic strategies is crucial for unlocking the full potential of this compound as a versatile building block in organic synthesis, enabling the creation of novel and complex molecular architectures.
Role as a Building Block for Supramolecular Assemblies
The propensity of boronic acids to form reversible covalent bonds, particularly with diols, makes them exceptional candidates for the construction of dynamic and self-assembling supramolecular structures. nih.gov The presence of the nitro group in this compound introduces an additional layer of functionality, enabling post-synthetic modifications and influencing the electronic properties of the resulting assemblies.
Construction of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, synthesized from molecular building blocks. rsc.orgscispace.com Boronic acids were among the first monomers used to successfully synthesize COFs, typically through self-condensation to form boroxine-linked frameworks or condensation with polyol linkers to create boronate ester-linked frameworks. rsc.org
This compound can serve as a tritopic or ditopic linker in the formation of 2D or 3D COFs. For instance, self-condensation of this compound could potentially lead to a boroxine-linked COF. More controllably, co-condensation with complementary polyol linkers, such as 1,2,4,5-tetrahydroxybenzene or 2,3,6,7,10,11-hexahydroxytriphenylene, could yield highly ordered porous structures.
The key advantage of incorporating the 3'-nitro-functionalized biphenyl unit lies in the potential for post-synthetic modification. The nitro group can be chemically transformed into other functional groups, such as amines, which can then be further functionalized. This allows for the tuning of the COF's properties after its initial synthesis, a strategy that is gaining significant attention in materials science. researchgate.net
Table 1: Potential Linkers for COF Synthesis with this compound
| Linker Type | Example Compound | Potential Resulting Linkage |
| Self-condensation | This compound | Boroxine |
| Polyol Linker | 1,2,4,5-Tetrahydroxybenzene | Boronate Ester |
| Polyol Linker | 2,3,6,7,10,11-Hexahydroxytriphenylene | Boronate Ester |
Precursor in the Synthesis of Functional Organic Materials
The dual reactivity of this compound makes it a valuable precursor for a range of functional organic materials, where both the boronic acid and the nitro group play crucial roles in the synthetic strategy.
Conjugated Systems and Optoelectronic Materials (excluding material properties)
The biphenyl core of this compound is a common motif in conjugated materials. The boronic acid functionality is widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This allows for the extension of the conjugated system by coupling with various aryl or vinyl halides.
The nitro group can be a handle for further functionalization or can be reduced to an amino group, which can then be used to introduce other functionalities or to be part of a donor-acceptor system. For instance, the synthesis of oligomers and polymers with alternating electron-donating and electron-withdrawing units is a common strategy in the design of organic electronic materials.
Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound
| Coupling Partner | Resulting Structure Type |
| Dihaloarene (e.g., 1,4-dibromobenzene) | Alternating Copolymer |
| Aryl halide with electron-donating group | Donor-Acceptor Oligomer/Polymer |
| Vinyl halide | Stilbene-like Conjugated System |
Polymers and Dendrimers
The principles of polymerization can be applied to this compound to create novel polymers and dendrimers. The boronic acid can be converted into a variety of other functional groups suitable for polymerization, or it can participate directly in polymerization reactions, for example, through polyesterification with diols.
In the context of dendrimers, this compound can be used as a building block for the dendrimer core, branches, or surface. nih.govnih.gov For instance, a multi-functional core could be reacted with an excess of this compound to create the first generation of a dendrimer. The nitro groups on the periphery could then be reduced to amines and further reacted to build subsequent generations. This approach allows for the precise placement of functionality within the dendritic architecture.
Pathways to Chemically Relevant Scaffolds
The reactivity of both the boronic acid and the nitro group on the this compound scaffold opens up pathways to a variety of other chemically relevant molecules. The boronic acid group can be transformed into other functional groups such as halides, hydroxyls, or cyano groups through established chemical transformations.
The nitro group is also highly versatile. Its reduction to an amine is a gateway to a vast array of chemical transformations, including diazotization followed by substitution, amide formation, and the synthesis of various heterocyclic compounds. nih.gov For example, intramolecular cyclization reactions involving the reduced amino group and a suitably positioned functional group on the other phenyl ring could lead to the formation of carbazole or other nitrogen-containing heterocyclic systems. This makes this compound a valuable starting material for the synthesis of complex, polycyclic aromatic scaffolds.
Synthesis of Biphenyl-Containing Ligands for Catalysis
The functionalized biphenyl moiety is a privileged scaffold in the design of high-performance ligands for transition-metal catalysis. The specific steric and electronic properties conferred by the biphenyl backbone can significantly influence the activity, selectivity, and stability of the resulting catalyst. This compound serves as a key building block in the synthesis of such ligands, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the boronic acid and a suitable haloarylphosphine derivative, leading to the desired biphenylphosphine ligand structure.
A common and effective strategy involves the coupling of an arylboronic acid with a haloarylphosphine oxide. The resulting biphenylphosphine oxide is then reduced to the corresponding phosphine. This two-step process is often preferred due to the higher stability and easier handling of the phosphine oxides compared to the air-sensitive phosphines.
The general scheme for this synthesis is as follows: A haloarylphosphine oxide, such as (2-bromophenyl)diphenylphosphine oxide, is reacted with this compound in the presence of a palladium catalyst and a base. The nitro group on the biphenyl structure can be strategically used for further functionalization or to modulate the electronic properties of the final ligand.
Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl-Based Phosphine Oxide
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (2-bromophenyl)diphenylphosphine oxide | This compound | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | (2-chlorophenyl)diphenylphosphine oxide | This compound | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Dioxane | 110 | 24 | 78 |
This table presents representative data based on established Suzuki-Miyaura coupling methodologies.
The subsequent reduction of the phosphine oxide to the trivalent phosphine is typically achieved using reducing agents like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base, such as triethylamine, or by using other silanes like phenylsilane. The resulting 3'-nitro-[1,1'-biphenyl]-4-yl-functionalized phosphine ligand can then be employed in various catalytic applications. The presence of the nitro group offers a site for further chemical transformations, allowing for the synthesis of a library of ligands with fine-tuned electronic and steric properties.
Building Blocks for Complex Natural Product Analogues (focus on synthesis, not biological activity)
The structural complexity and diverse biological activities of natural products have long inspired the development of new synthetic methodologies. This compound represents a valuable building block for the construction of analogues of complex natural products that contain a biphenyl or a related biaryl substructure. The ability to introduce this specific substituted biphenyl moiety allows for the systematic exploration of structure-activity relationships and the development of novel molecular architectures.
The synthetic utility of this compound in this context again heavily relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This allows for its attachment to a larger, more complex molecular scaffold that contains a suitable halide or triflate functional group.
A key feature of using this compound is the synthetic versatility of the nitro group. The nitro group can be readily reduced to an amine under various conditions (e.g., using H₂, Pd/C; or SnCl₂, HCl). This newly formed amino group can then serve as a handle for a wide range of subsequent chemical transformations, including:
Amide bond formation: Coupling with carboxylic acids to introduce new side chains.
Sulfonamide formation: Reaction with sulfonyl chlorides.
Diazotization: Followed by Sandmeyer or related reactions to introduce a variety of functional groups (e.g., -OH, -Cl, -Br, -CN).
Reductive amination: Reaction with aldehydes or ketones.
This downstream functionalization allows for the creation of a diverse library of natural product analogues from a common intermediate. For instance, in the synthesis of a hypothetical analogue of a complex alkaloid, this compound could be coupled to a halogenated heterocyclic core. Subsequent reduction of the nitro group and acylation could then be used to mimic or modify a key structural feature of the natural product.
Table 2: Hypothetical Application in Natural Product Analogue Synthesis
| Step | Reaction | Reactant 1 | Reactant 2 | Conditions | Product |
| 1 | Suzuki Coupling | Halogenated Heterocyclic Core | This compound | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | Core-(3'-Nitrobiphenyl-4-yl) |
| 2 | Nitro Reduction | Core-(3'-Nitrobiphenyl-4-yl) | H₂, Pd/C | MeOH, rt, 1 atm | Core-(3'-Aminobiphenyl-4-yl) |
| 3 | Amide Coupling | Core-(3'-Aminobiphenyl-4-yl) | R-COOH | EDC, HOBt, DMF, rt | Core-(3'-(R-amido)biphenyl-4-yl) |
This table illustrates a representative synthetic sequence for the incorporation and functionalization of the 3'-Nitrobiphenyl-4-yl moiety in the construction of a complex molecular architecture.
The strategic incorporation of the 3'-nitrobiphenyl unit provides a powerful tool for chemists to systematically modify complex molecules, leading to the discovery of new compounds with unique properties and structures.
Comparative Analysis with Other Biphenyl Boronic Acid Derivatives
Direct Synthetic Approaches to Boronic Acids
Direct methods focus on introducing the boronic acid moiety onto a biphenyl precursor that already contains the nitro group. These approaches are often efficient as they involve fewer steps.
Metalation-Boronation Sequences
A primary method for the direct synthesis of arylboronic acids is the metalation-boronation sequence. This involves the deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid. organic-chemistry.org For the synthesis of this compound, this would involve the selective metalation of 3-nitrobiphenyl (B1294916). However, the presence of the electron-withdrawing nitro group can influence the regioselectivity of the metalation and potentially lead to side reactions. Careful optimization of the reaction conditions, including the choice of base and solvent, is crucial for achieving the desired isomer.
Another related approach involves the use of Grignard reagents. Aryl halides can be converted to their corresponding Grignard reagents, which are then reacted with a borate ester. organic-chemistry.org This method is particularly useful when starting from a halogenated 3-nitrobiphenyl precursor.
Halogen-Boron Exchange Reactions
Halogen-boron exchange reactions provide an alternative route to arylboronic acids from aryl halides. This method typically involves the reaction of an aryl halide with an organolithium reagent at low temperatures to facilitate the exchange, followed by trapping the resulting aryllithium species with a borate ester. This can be a highly effective method for introducing a boronic acid group at a specific position defined by the halogen's location on the biphenyl ring. For instance, starting from 4-bromo-3'-nitrobiphenyl, a halogen-boron exchange would selectively yield this compound.
Recent advancements have also explored transition-metal-free borylation reactions. For example, photoinduced borylation of haloarenes using a diboron (B99234) reagent in the presence of a photocatalyst offers a milder alternative to traditional methods. organic-chemistry.org
Multistep Synthesis Strategies Incorporating Biphenyl Formation
In cases where the direct borylation of a substituted biphenyl is challenging or provides low yields of the desired isomer, a multistep approach involving the construction of the biphenyl core as a key step is employed. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for this purpose. gre.ac.ukuwindsor.ca
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. youtube.comyoutube.com This reaction is widely used for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials. uwindsor.ca
To synthesize this compound via the Suzuki-Miyaura reaction, two main disconnection approaches are possible:
Approach A: Coupling of (4-boronophenyl)boronic acid or its ester with 1-halo-3-nitrobenzene.
Approach B: Coupling of (3-nitrophenyl)boronic acid with a 4-halophenylboronic acid derivative.
The choice of coupling partners is critical and often depends on the commercial availability and reactivity of the precursors. For instance, a variety of substituted phenylboronic acids and aryl halides are readily available. gre.ac.uk The electronic nature of the substituents on both coupling partners can significantly influence the reaction efficiency. Electron-withdrawing groups, such as the nitro group, on the aryl halide can facilitate the oxidative addition step in the catalytic cycle. Conversely, electron-donating groups on the boronic acid can enhance the transmetalation step.
| Coupling Partner 1 | Coupling Partner 2 | Resulting Intermediate |
| (4-bromophenyl)boronic acid | 3-nitrophenylboronic acid | 3'-Nitro-[1,1'-biphenyl]-4-boronic acid |
| 4-Iodophenylboronic acid pinacol (B44631) ester | 1-bromo-3-nitrobenzene | 4-(3-Nitrophenyl)phenylboronic acid pinacol ester |
| 1-Bromo-4-iodobenzene | (3-nitrophenyl)boronic acid | 4-Bromo-3'-nitrobiphenyl |
This table showcases potential coupling partners for the synthesis of precursors to this compound.
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. nih.govnih.gov While simple palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective, the use of specific phosphine (B1218219) ligands is often necessary to improve catalyst stability, activity, and selectivity, especially for challenging substrates. nih.govacs.org
Ligands play a crucial role in several steps of the catalytic cycle, including the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com For the synthesis of nitrobiphenyls, where one of the coupling partners is electron-deficient, the choice of ligand is particularly important to ensure efficient coupling and prevent side reactions. acs.org
Commonly used phosphine ligands include triphenylphosphine (B44618) (PPh₃), tri(o-tolyl)phosphine, and more sterically demanding and electron-rich biarylphosphines like SPhos, XPhos, and RuPhos. acs.org The selection of the optimal ligand often requires empirical screening for a specific set of substrates and reaction conditions.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Water | Moderate to High |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | High |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/Water | Good to Excellent |
This table provides examples of catalytic systems commonly employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyls.
The base is another critical component of the catalytic system, required to activate the boronic acid for the transmetalation step. acs.org Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base and solvent system is often interdependent and needs to be optimized for each specific reaction.
Nitration Reactions for Introduction of the Nitro Moiety
The introduction of a nitro group onto a biphenyl or phenylboronic acid scaffold is a critical step in the synthesis of this compound. This transformation is typically achieved through electrophilic aromatic substitution, but its application requires careful consideration of regioselectivity and the stability of the boronic acid group, which is susceptible to cleavage (protodeboronation) under harsh acidic conditions.
Regioselectivity Control in Biphenyl Nitration
Controlling the position of nitration on the biphenyl system is paramount. The outcome is governed by the directing effects of the substituents already present on the aromatic rings.
In the case of unsubstituted biphenyl, nitration with a classic mixed acid (a combination of nitric acid and sulfuric acid) typically yields a mixture of isomers. The nitration of biphenyl with 95% nitric acid can produce mononitrobiphenyls with a 2-nitrobiphenyl (B167123) to 4-nitrobiphenyl (B1678912) isomer ratio of 0.69. researchgate.net The use of solid acid catalysts, such as zeolites, has emerged as a method to enhance regioselectivity. For instance, the nitration of toluene using an H-ZSM-5 zeolite catalyst with a high Si/Al ratio resulted in a remarkable product distribution of 5:0:95 for ortho:meta:para isomers, showcasing the potential for shape-selective catalysis to favor the para-product. researchgate.net Similarly, regioselective mononitration of biphenyl has been achieved using stoichiometric amounts of nitrogen dioxide over a La-β zeolite, yielding up to 82.7% of mononitrobiphenyl with a 2-nitrobiphenyl:4-nitrobiphenyl ratio of 0.34. researchgate.net
When the substrate is a phenylboronic acid, the boronic acid group (–B(OH)₂) itself acts as a deactivating, meta-directing group due to its electron-withdrawing nature. vaia.com Standard nitration using mixed acid results predominantly in the meta-substituted product. youtube.com For phenylboronic acid, nitration can yield approximately 85% meta-substituted product and 15% ortho-substituted product. vaia.com Interestingly, the choice of nitrating agent can alter this selectivity. Using a combination of nitric acid and acetic anhydride (B1165640) can lead to preferential ortho-substitution, a phenomenon attributed to the formation of a nitronium acetate (B1210297) complex that coordinates with the boronic acid, directing the electrophile to the adjacent position. youtube.com
For the synthesis of this compound, direct nitration of 4-biphenylboronic acid would be the most straightforward approach. In this molecule, the boronic acid group on one ring would direct meta to its own position, while the phenyl substituent on the other ring is ortho, para-directing. The nitration is expected to occur on the second ring (the 3'-position being para to the ring linkage), driven by the activating effect of the phenyl group.
| Substrate | Reagent(s) | Key Findings | Isomer Ratio (o:m:p) |
| Biphenyl | 95% Nitric Acid | Good yield of mononitrobiphenyls. | 2-nitro:4-nitro = 0.69 |
| Biphenyl | NO₂, La-β Zeolite | High yield and improved selectivity for 4-nitrobiphenyl. | 2-nitro:4-nitro = 0.34 |
| Phenylboronic Acid | Conc. HNO₃, Conc. H₂SO₄ | Boronic acid group is meta-directing. | ortho:meta ≈ 15:85 |
| Phenylboronic Acid | HNO₃, Acetic Anhydride | Chelation control leads to ortho-substitution. | Ortho-selective |
| Toluene | n-Propyl nitrate, H-ZSM-5 | Zeolite catalyst provides high para-selectivity. | 5:0:95 |
Sequential Functionalization Strategies
Sequential functionalization offers a powerful strategy for the controlled construction of complex molecules by introducing different groups in a stepwise manner. This approach avoids issues with competing reactions and allows for precise control over the final structure.
A prominent strategy involves the use of precursors bearing multiple reactive sites with differential reactivity. For example, the selective synthesis of (benzyl)biphenyls has been achieved through successive Suzuki-Miyaura coupling reactions on substrates containing both bromo and chloro substituents. acs.orgacs.org The greater reactivity of the carbon-bromine bond allows it to be coupled first, followed by a subsequent coupling at the less reactive carbon-chlorine bond. acs.org
This principle is highly applicable to boronic acid chemistry. The use of bis-borylated intermediates, such as bicyclo[1.1.1]pentane (BCP) bis-boronates, enables modular and efficient synthesis of multi-substituted products. nih.gov By leveraging the different reactivity of boronate esters at different bridge positions, a programmable and sequential functionalization can be achieved. nih.govresearchgate.net This strategy allows for the selective reaction of one boronic ester while leaving the other intact for a subsequent transformation, providing a powerful tool for building molecular diversity. csic.es
Functional Group Interconversions on Biphenyl Precursors
Once a biphenyl backbone with the desired nitro and/or boro-substituents is assembled, further molecular complexity can be introduced through functional group interconversions (FGIs). FGIs are crucial for accessing analogs that might not be directly available through primary synthetic routes.
A variety of transformations can be performed on phenylboronic acid derivatives. For example, a formylphenylboronic acid can be converted into a cyanophenylboronic acid by reaction with hydroxylamine (B1172632) sulfate. google.com The resulting cyano group can then be hydrolyzed under basic conditions to yield a carboxyphenylboronic acid. google.com This demonstrates how a single precursor can be a gateway to multiple functional derivatives.
Another important FGI is the conversion of a boronic acid to an amine. The amination of (hetero)aryl boronic acids and their esters can be accomplished rapidly at room temperature using reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH). nih.gov This method is particularly effective for producing electron-deficient anilines, which can be challenging to synthesize via other methods. nih.gov
More complex, multi-step sequences have also been reported. For instance, 4-amino-3-nitrophenylboronic acid was synthesized from tolylboronic acid in a sequence that involved low-temperature nitration, oxidation of the methyl group to a carboxylic acid, conversion to an acid chloride, introduction of an azide, and finally a Curtius reaction to form the amino group.
| Starting Material | Reagent(s) | Product | Transformation Type |
| 4-Formylphenylboronic acid | Hydroxylamine sulfate, Pyridine, Toluene | 4-Cyanophenylboronic acid | Formyl to Nitrile |
| 4-Cyanophenylboronic acid | Potassium hydroxide, Methanol/Water | 4-Carboxyphenylboronic acid | Nitrile to Carboxylic Acid |
| Aryl boronic acid | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Primary aniline (B41778) | Boronic Acid to Amine |
| Tolylboronic acid | 1. HNO₃ 2. Oxidation 3. SOCl₂ 4. NaN₃ 5. Curtius rearrangement | 4-Amino-3-nitrophenylboronic acid | Multi-step FGI |
Emerging and Sustainable Synthetic Routes
Recent advances in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods. These emerging routes, including flow chemistry and green chemistry principles, are being applied to the synthesis of boronic acids.
Flow Chemistry Applications in Biphenyl Boronic Acid Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis of boronic acids. This technology enables precise control over reaction parameters like temperature and mixing, and significantly enhances safety, particularly when dealing with highly reactive intermediates like organolithiums. organic-chemistry.org
A simple continuous flow setup has been developed for the multigram-scale synthesis of various boronic acids. organic-chemistry.org This system utilizes a reaction sequence of halogen-lithium exchange followed by quenching with an electrophilic boron source. Remarkably, this method allows for the synthesis of building blocks within a total reaction time of about one second and with a high throughput of up to 60 g/h. organic-chemistry.orgorganic-chemistry.org This approach successfully suppresses common side reactions, prioritizing the desired borylation. nih.gov The scalability and efficiency of flow chemistry make it a highly attractive method for both academic research and industrial production. organic-chemistry.org
Catalyst-Free or Green Chemistry Approaches
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies are applicable to the synthesis of biphenyl boronic acids.
One approach is the use of environmentally benign solvents, such as water. The Suzuki-Miyaura cross-coupling, a key reaction for forming the biphenyl core, has been successfully performed in water using a recyclable, water-soluble fullerene-supported palladium nanocatalyst. researchgate.net This system allowed for the synthesis of biphenyl carboxylic acids in high yields at room temperature. researchgate.net
Another green strategy involves avoiding metal catalysts altogether. A metal- and additive-free, photoinduced borylation of haloarenes has been developed. organic-chemistry.org This method uses light to directly convert aryl halides into boronic acids and esters, demonstrating broad functional group tolerance. The use of biocatalysts also represents a key green chemistry principle. For example, immobilized lipases have been used in the sustainable continuous flow synthesis of esters, demonstrating the potential of biocatalysis in creating value-added chemicals through environmentally friendly processes. rsc.org These approaches highlight a shift towards more sustainable practices in the synthesis of complex organic molecules.
Computational and Theoretical Investigations of 3 Nitrobiphenyl 4 Ylboronic Acid and Its Reactions
Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)
Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like 3'-Nitrobiphenyl-4-ylboronic acid. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic characteristics.
The electronic structure is significantly influenced by the interplay between the electron-withdrawing nitro group (-NO₂) and the boronic acid group [-B(OH)₂], as well as the π-conjugated system of the biphenyl (B1667301) backbone. DFT calculations can map the molecular electrostatic potential (MESP), which indicates the regions of positive and negative charge on the molecule's surface. For this compound, the MESP would be expected to show a high electron density around the oxygen atoms of the nitro and boronic acid groups, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the boronic acid and the aromatic rings would exhibit a lower electron density.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of electronic structure analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For substituted biphenyl systems, the HOMO is often a π-orbital distributed over the biphenyl rings, while the LUMO is a π*-orbital. The presence of the nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity.
Natural Bond Orbital (NBO) analysis can further provide a detailed picture of the bonding and charge distribution. This method analyzes the delocalization of electron density between filled and vacant orbitals, quantifying the stabilizing effects of electron delocalization. In this compound, NBO analysis would reveal the extent of π-conjugation across the biphenyl system and the electronic interactions between the substituents and the aromatic rings.
Conformational Analysis and Rotational Barriers in Biphenyl Systems
The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the central C-C bond gives rise to different conformations, and the energy associated with this rotation is known as the rotational barrier. The dihedral angle between the two phenyl rings is a key parameter in describing the conformation of biphenyl derivatives.
For this compound, the presence of substituents on both rings will influence the preferred conformation and the height of the rotational barrier. Computational methods, particularly DFT, can be used to calculate the potential energy surface as a function of the dihedral angle. This allows for the identification of the minimum energy conformation and the transition states for rotation. The rotational barrier is the energy difference between the minimum energy conformation and the transition state.
Table 1: Calculated Rotational Barriers for Selected Biphenyl Derivatives
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
| Biphenyl | CCSD(T) | 1.4 (at 90°) | comporgchem.com |
| 2,2'-Dimethylbiphenyl | DFT | 18.5 | researchgate.net |
| N-Benzhydrylformamide | DFT | 22.7 | mdpi.com |
This table presents data for related biphenyl systems to illustrate the range of rotational barriers and the methods used for their determination. The actual barrier for this compound would depend on the specific steric and electronic interactions of its substituents.
The conformation of the boronic acid group relative to the phenyl ring is another important structural feature. The B(OH)₂ group can adopt different orientations through rotation around the C-B bond. Computational studies can determine the most stable orientation and the energy barriers for this rotation.
Mechanistic Elucidation of Reaction Pathways through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. One of the most important reactions for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of C-C bonds. libretexts.org
The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies using DFT can model each of these steps to determine the reaction pathway, identify transition states, and calculate activation energies.
Oxidative Addition: This step involves the reaction of a palladium(0) catalyst with an aryl halide. While this compound itself is not the halide partner, understanding this step is crucial for its coupling reactions.
Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium catalyst. Computational studies have shown that this step can proceed through different pathways, and its rate can be influenced by the base, solvent, and the nature of the substituents on the boronic acid. nih.gov The presence of the electron-withdrawing nitro group in this compound could affect the ease of this transfer.
Reductive Elimination: In this final step, the two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
DFT calculations can provide detailed geometries of the reactants, intermediates, and transition states along the reaction coordinate. The calculated energy profile helps to identify the rate-determining step of the reaction. For instance, in some Suzuki-Miyaura reactions, transmetalation has been found to be the rate-determining step, with a calculated activation energy of around 36.8 kcal/mol in a model system. nih.gov
Table 2: Calculated Activation Energies for a Model Suzuki-Miyaura Reaction
| Reaction Step | Catalyst System | Activation Energy (kcal/mol) | Reference |
| Oxidative Addition | Pd-Zeolite | 2.6 | nih.gov |
| Transmetalation | Pd-Zeolite | 36.8 | nih.gov |
| Reductive Elimination | Pd-Zeolite | 17.7 | nih.gov |
This table shows calculated activation energies for the elementary steps of a model Suzuki-Miyaura reaction, illustrating the insights that can be gained from computational studies.
Prediction of Reactivity and Selectivity in Novel Transformations
Beyond well-established reactions like the Suzuki-Miyaura coupling, computational chemistry can be employed to predict the reactivity and selectivity of this compound in novel chemical transformations. By calculating various reactivity descriptors, it is possible to anticipate how the molecule will behave under different reaction conditions.
Reactivity indices derived from DFT, such as the Fukui function and dual descriptor, can identify the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations could predict whether a reaction is more likely to occur at the boronic acid moiety, the nitro group, or one of the aromatic rings.
Furthermore, computational modeling can be used to screen potential reaction partners and catalysts for new transformations. By calculating the reaction profiles for different pathways, it is possible to identify the most favorable conditions for a desired product and to predict the regioselectivity and stereoselectivity of the reaction. This predictive power can guide experimental work, saving time and resources in the development of new synthetic methodologies. For example, computational models are being developed to predict the regioselectivity of cross-coupling reactions with high accuracy. researchgate.net
In the context of novel transformations, theoretical studies could explore, for instance, the participation of the nitro group in the reaction, either through its reduction to an amino group or its involvement in cyclization reactions. Computational modeling could assess the feasibility of such transformations by calculating the thermodynamic and kinetic parameters of the proposed reaction pathways.
Future Research Directions and Unexplored Reactivities of 3 Nitrobiphenyl 4 Ylboronic Acid
Innovations in Catalyst Design for Enhanced Performance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, yet challenges persist, particularly with substrates like 3'-Nitrobiphenyl-4-ylboronic acid. pku.edu.cn The presence of the electron-withdrawing nitro group can deactivate the boronic acid, slowing the crucial transmetalation step, while the biphenyl (B1667301) structure can introduce steric hindrance. Future research is geared towards developing more robust and efficient catalyst systems to address these issues.
Key areas for innovation include:
Advanced Ligand Development: The design of sophisticated ligands for palladium catalysts is critical. Buchwald's biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown promise in coupling challenging substrates. nih.govnih.gov These ligands can enhance the stability and reactivity of the palladium center, facilitating oxidative addition and transmetalation. nih.govnih.gov Future work will likely focus on tailoring these ligands to specifically accommodate the electronic and steric profile of this compound.
Non-Precious Metal Catalysis: To enhance the sustainability and cost-effectiveness of syntheses, there is a significant push towards catalysts based on earth-abundant, first-row transition metals like nickel. nih.gov Nickel catalysts, often paired with simpler phosphine ligands, have demonstrated remarkable activity in cross-coupling reactions and could provide a viable alternative to palladium for transformations involving this nitrobiphenyl boronic acid. digitellinc.com
Heterogeneous Catalysis: The development of ligand-free, heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reuse, simplifying product purification and reducing costs. pku.edu.cn Research into optimizing these systems for high-yield couplings of complex substrates in greener solvents like water-ethanol mixtures is a promising direction. pku.edu.cn
Table 1: Hypothetical Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound This table presents illustrative data to conceptualize potential research outcomes.
| Catalyst System | Ligand | Metal | Potential Advantage | Anticipated Yield (%) |
|---|---|---|---|---|
| Traditional | Triphenylphosphine (B44618) | Palladium | Well-established | 60-75 |
| Advanced | SPhos or XPhos | Palladium | High reactivity for hindered substrates nih.gov | 85-95 |
| NHC-Based | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Palladium | High stability and activity nih.gov | 88-97 |
| Non-Precious Metal | PPh2Me | Nickel | Cost-effective, sustainable digitellinc.com | 80-90 |
Development of Novel Reaction Pathways and Methodologies
Beyond the well-trodden path of Suzuki-Miyaura coupling, the unique structure of this compound invites the exploration of novel reaction methodologies. The dual functionality of the boronic acid and the nitro group provides two distinct reaction handles that can be exploited in innovative ways.
Future research could pioneer pathways such as:
Reductive C-N Cross-Coupling: A particularly exciting avenue is the direct use of the nitro group in coupling reactions. Recent advances have shown that organophosphorus catalysts can facilitate the reductive C–N bond-forming coupling between nitroarenes and arylboronic acids. nih.gov Applying this methodology would enable the direct synthesis of N-aryl aminobiphenyls from this compound, representing a highly atom-economical transformation.
Chan-Lam-Evans (CLE) Coupling: The boronic acid moiety can participate in copper-catalyzed C-O and C-N bond formation with alcohols, phenols, and amines. Exploring the CLE coupling of this compound would open up synthetic routes to a diverse range of ether and amine derivatives.
Metallaphotoredox Catalysis: The convergence of photoredox catalysis with transition metal catalysis has enabled a host of new transformations under mild conditions. nih.gov This approach could be used to activate this compound for novel coupling reactions, such as decarboxylative couplings or reactions with sp³-hybridized partners, which are often challenging for traditional methods. nih.gov
Table 2: Potential Novel Reaction Pathways for this compound
| Reaction Type | Reactive Group | Coupling Partner | Potential Product | Key Advantage |
|---|---|---|---|---|
| Reductive C-N Coupling nih.gov | Nitro Group | Arylboronic Acid | N-Aryl Aminobiphenyl | Direct use of the nitro moiety |
| Chan-Lam-Evans Coupling | Boronic Acid | Phenol / Amine | Biphenyl Ether / Amine | Formation of C-O/C-N bonds |
| Suzuki-Type C-S Coupling | Boronic Acid | Thiol / Thiophenol | Biphenyl Thioether | Synthesis of sulfur-containing scaffolds |
Expansion of Synthetic Applications in Emerging Fields
The structural motifs present in this compound—the biphenyl core, the nitro group, and the boronic acid—are all prevalent in molecules designed for advanced applications. Future research will undoubtedly seek to leverage this compound as a key intermediate for synthesis in medicinal chemistry and materials science.
Medicinal Chemistry: Boronic acids are recognized as a privileged class of compounds in drug discovery, capable of forming reversible covalent bonds with active site residues in enzymes like serine proteases. researchgate.netresearchgate.net The nitrobiphenyl scaffold is also a common feature in pharmacologically active molecules. Therefore, this compound is an ideal starting point for generating libraries of novel compounds for screening as potential anticancer, antibacterial, or anti-inflammatory agents. nih.gov Furthermore, its boron content makes it a candidate for development as a delivery agent in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. mdpi.com
Materials Science: The rigid, conjugated biphenyl structure is a fundamental component of many advanced materials. The introduction of a polar nitro group and a reactive boronic acid handle allows for the synthesis of functional polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The boronic acid can also serve as a recognition site for diols, making it a valuable component in the design of chemosensors, for instance, for the detection of saccharides.
Table 3: Potential Applications of Derivatives from this compound
| Field | Application Area | Rationale |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibition | Boronic acid acts as a covalent warhead for serine proteases. researchgate.net |
| Boron Neutron Capture Therapy (BNCT) | 10B isotope can be used for targeted cancer therapy. mdpi.com | |
| Drug Scaffolds | Nitrobiphenyl core is a known pharmacophore. | |
| Materials Science | Organic Electronics | The conjugated biphenyl system is suitable for charge transport. |
| Chemosensors | Boronic acid moiety can bind with diols (e.g., sugars). |
Advanced Computational Studies for Rational Design
The empirical, trial-and-error approach to reaction development is increasingly being supplemented and guided by advanced computational chemistry. Theoretical studies, particularly using Density Functional Theory (DFT), are poised to play a pivotal role in unlocking the full potential of this compound.
Mechanistic Insight: Computational modeling can be used to map out the entire catalytic cycle for reactions involving this substrate. nih.gov By calculating the energies of intermediates and transition states, researchers can gain a deep understanding of rate-limiting steps and the precise role of the ligand, solvent, and the nitro substituent. nih.govresearchgate.net This knowledge is invaluable for troubleshooting underperforming reactions and rationally designing improved conditions.
Predictive Catalyst Design: Instead of synthesizing and testing large numbers of ligands, computational screening can be used to predict their performance. By modeling the interaction between a virtual library of catalysts and the substrate, it is possible to identify promising candidates for experimental validation, thereby accelerating the discovery of more effective catalysts.
Reactivity Prediction: Computational methods can determine key electronic properties, such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps. These calculations can help predict how this compound will behave in different chemical environments and guide the development of entirely new types of reactions. nih.gov
Table 4: Focus Areas for Computational Studies on this compound
| Study Type | Objective | Key Parameters to Investigate | Expected Outcome |
|---|---|---|---|
| Mechanistic Elucidation | Understand reaction pathways | Transition state energies, reaction energy profiles | Identification of rate-determining steps, role of nitro group researchgate.net |
| Catalyst Screening | Identify optimal catalysts | Ligand-metal bond energies, steric maps | Rational selection of ligands for synthesis nih.gov |
| Reactivity Prediction | Explore novel transformations | HOMO/LUMO energies, charge distribution | Guidance for developing new reaction pathways |
Q & A
Synthesis and Purification
Basic: What are the standard protocols for synthesizing 3'-nitrobiphenyl-4-ylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer:
- Suzuki-Miyaura Coupling Precursor: Synthesize via palladium-catalyzed cross-coupling between 4-bromonitrobenzene and arylboronic acids. Use Pd(PPh₃)₄ (1–2 mol%) in a mixture of DME/H₂O (3:1) with Na₂CO₃ as base at 80–90°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water (4:1) to isolate crystalline product. Monitor purity via TLC (Rf ~0.3 in hexane:EtOAc 7:3) .
Advanced: How do competing side reactions (e.g., protodeboronation or nitro-group reduction) affect synthesis, and what strategies mitigate these?
- Data-Driven Analysis:
- Protodeboronation: Occurs in protic solvents; minimize by using anhydrous DME and degassed solvents. Additives like KF stabilize the boronate intermediate .
- Nitro-Group Stability: Nitro groups are prone to reduction under strong acidic/basic conditions. Maintain pH 7–9 during workup. Catalytic hydrogenation contaminants (e.g., residual Pd) must be removed via activated charcoal filtration .
Structural Characterization
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer:
- NMR: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm (nitro-substituted ring) and δ 7.2–7.5 ppm (boronic acid ring). ¹¹B NMR peak at ~30 ppm confirms boronic acid .
- IR: B-O stretching at ~1340 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
Advanced: How can computational methods (e.g., DFT) resolve ambiguities in spectral assignments?
- Case Study: For 4-formylphenylboronic acid, DFT calculations (B3LYP/6-311+G(d,p)) matched experimental IR and NMR data, validating vibrational modes and electronic environments . Apply similar protocols to model nitro-group electron-withdrawing effects on boronic acid reactivity .
Reactivity in Cross-Coupling Reactions
Basic: What is the role of this compound in Suzuki-Miyaura couplings, and how does the nitro group influence reactivity?
- Methodological Answer:
- Electrophile Compatibility: The nitro group enhances electrophilicity of the aryl halide coupling partner. Use with electron-deficient aryl bromides (e.g., 4-bromobenzonitrile) for high yields (>80%) .
- Solvent Optimization: THF/water mixtures (3:1) with K₂CO₃ improve solubility of nitro-substituted intermediates .
Advanced: What mechanistic insights explain reduced reactivity in sterically hindered systems?
- Contradiction Analysis: Conflicting reports on coupling efficiency with ortho-substituted aryl halides. Kinetic studies suggest steric hindrance slows oxidative addition; mitigate using bulkier ligands (e.g., SPhos) to accelerate Pd insertion .
Stability and Storage
Basic: What are the optimal storage conditions to prevent degradation of this compound?
- Guidelines:
Advanced: How do environmental factors (e.g., humidity, light) accelerate decomposition, and what analytical methods detect degradation products?
- Degradation Pathways: Hydrolysis forms 3'-nitrobiphenyl-4-ol. Track via HPLC (C18 column, acetonitrile/water 60:40) with UV detection at 254 nm .
Applications in Material Science
Advanced: How can this compound be integrated into MOFs or covalent organic frameworks (COFs)?
- Case Study: Analogous nitroboronic acids form coordination polymers with Cu(II) nodes. Use solvothermal synthesis (DMF, 120°C) to achieve porous structures; characterize BET surface area (>500 m²/g) and CO₂ adsorption capacity .
Conflicting Data in Literature
Advanced: How to reconcile discrepancies in reported melting points or catalytic activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
